2-nitro-N-(pyridin-3-yl)benzenesulfonamide
Overview
Description
2-nitro-N-(pyridin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a nitro group attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide typically involves the nitration of N-(pyridin-3-yl)benzenesulfonamide. The process can be summarized as follows:
Nitration Reaction: The starting material, N-(pyridin-3-yl)benzenesulfonamide, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(pyridin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Reduction: 2-amino-N-(pyridin-3-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
2-nitro-N-(pyridin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to the presence of the nitro and sulfonamide groups, which are known to exhibit biological activity.
Materials Science:
Biological Studies: Its derivatives are investigated for their interactions with biological targets, which can provide insights into the mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(2-pyridinyl)benzenesulfonamide
- 2-nitro-N-(4-pyridinyl)benzenesulfonamide
- 4-methyl-N-(pyridin-3-yl)benzenesulfonamide
Uniqueness
2-nitro-N-(pyridin-3-yl)benzenesulfonamide is unique due to the specific positioning of the nitro group on the benzene ring and the pyridine ring at the 3-position. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-nitro-N-pyridin-3-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-9-4-3-7-12-8-9/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYPIRRJAYPWJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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